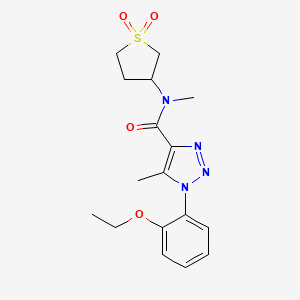
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-1-(2-エトキシフェニル)-N,5-ジメチル-1H-1,2,3-トリアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん作用
STK952503は、抗がん剤として有望視されています。研究者らは、がん細胞の増殖に関与する特定の経路を標的にすることで、腫瘍の増殖を阻害する能力を調査しています。 前臨床試験では、DNA複製と細胞分裂を阻害する可能性があることが示唆されており、新規のがん治療の候補となっています .
抗菌活性
この化合物は、細菌、真菌、ウイルスなどの様々な病原体に対して抗菌性を示します。科学者らは、その作用機序と、新しい抗生物質や抗ウイルス薬の開発における潜在的な用途を探求しています。 STK952503は、薬剤耐性菌の対策に重要な役割を果たす可能性があります .
抗炎症効果
STK952503は、その抗炎症作用について研究されてきました。特定のシグナル伝達経路を標的にすることで、免疫応答を調節し、炎症を軽減する可能性があります。 研究者らは、関節リウマチや炎症性腸疾患などの炎症性疾患の治療における可能性を調査しています .
神経保護作用
in vitroおよび動物実験では、STK952503は神経保護効果がある可能性が示唆されています。 酸化ストレスによる神経細胞の損傷を軽減する可能性があり、アルツハイマー病やパーキンソン病などの神経変性疾患に関連しています .
代謝性疾患
研究者らは、STK952503の代謝経路への影響を調査しています。グルコース代謝、脂質調節、インスリン感受性に影響を与える可能性があります。 糖尿病や肥満の治療薬としての可能性に関する調査が進行中です .
ケミカルバイオロジーと創薬
STK952503は、ケミカルバイオロジー研究と創薬のための貴重な足場として役立ちます。その独特の構造と反応性により、医薬品化学者にとって魅力的な標的となっています。 特定の官能基を修飾することで、研究者は特定の用途に合わせて特性を強化した誘導体を作成することができます .
これらの用途は、STK952503の汎用性を示しており、様々な科学分野におけるその潜在的な影響を強調しています。進行中の研究では、追加の用途が明らかになるか、またはその特性に対する理解が洗練される可能性があります。 特定の分野の詳細な情報が必要な場合は、お気軽にお問い合わせください .
作用機序
Mode of Action
The mode of action of STK952503 involves its interaction with its targets within the cell. It is hypothesized that the compound binds to these targets, leading to a series of biochemical reactions . The exact nature of these interactions and the resulting changes within the cell are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to a cascade of downstream effects
Result of Action
The molecular and cellular effects of STK952503’s action are still being studied. Preliminary research suggests that the compound may induce changes at the cellular level, potentially influencing cell function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK952503. Factors such as temperature, pH, and the presence of other compounds can affect how STK952503 interacts with its targets and carries out its functions . Understanding these environmental influences is crucial for optimizing the use of this compound.
生物活性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological applications. The compound includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is C16H20N4O3S, with a molecular weight of 348.42 g/mol. Its structure incorporates several functional groups that contribute to its pharmacological properties:
| Component | Description |
|---|---|
| Triazole Ring | Five-membered heterocyclic structure with three nitrogen atoms. |
| Carboxamide Group | Enhances hydrogen bonding interactions crucial for biological activity. |
| Tetrahydrothiophene | Contributes to the compound's unique chemical reactivity and biological interactions. |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies have shown that compounds with similar structural motifs to N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide demonstrate significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.
- Case Study : A related study found that triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard drugs like doxorubicin and 5-fluorouracil in certain assays .
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Activity Against Bacteria : Similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentration (MIC) values significantly lower than established antibiotics .
Pharmacokinetic Properties
Understanding the pharmacokinetics of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is crucial for its therapeutic applications:
- Absorption and Distribution : Studies suggest favorable absorption characteristics due to the presence of the carboxamide group.
- Metabolic Stability : Research indicates that modifications to the structure can enhance metabolic stability without compromising activity against target enzymes .
Interaction Studies
Interaction studies are essential for elucidating how this compound interacts with biological targets. These studies often involve:
- Molecular Docking : Computational methods are used to predict binding affinities and orientations of the compound within active sites of target proteins.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-15-8-6-5-7-14(15)21-12(2)16(18-19-21)17(22)20(3)13-9-10-26(23,24)11-13/h5-8,13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKPMAZBRZACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














